

# LLO (91-99) peptide for studying antigen processing and presentation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LLO (91-99)

Cat. No.: B13914996

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## Application Notes: LLO (91-99) Peptide

### Introduction

The Listeriolysin O (LLO) 91-99 peptide, with the sequence GYKDGNEYI, is a well-characterized, immunodominant CD8<sup>+</sup> T-cell epitope derived from the pore-forming toxin Listeriolysin O of the intracellular bacterium *Listeria monocytogenes*.<sup>[1][2]</sup> In murine models, specifically those with the H-2K<sup>d</sup> major histocompatibility complex (MHC) haplotype (e.g., BALB/c mice), this nonamer peptide is a primary target of the cytotoxic T lymphocyte (CTL) response during *Listeria* infection.<sup>[2][3]</sup> **LLO (91-99)** is processed from the full-length LLO protein within the cytosol of infected antigen-presenting cells (APCs), loaded onto MHC class I molecules, and presented on the cell surface to activate epitope-specific CD8<sup>+</sup> T-cells.<sup>[4]</sup> Its high affinity for H-2K<sup>d</sup> and the robust T-cell response it elicits make it an invaluable tool for studying antigen processing, MHC class I presentation pathways, T-cell activation, and the efficacy of vaccine platforms.

### Key Applications

- **Positive Control:** Serves as a potent positive control for in vitro and ex vivo T-cell stimulation assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays.<sup>[5]</sup>
- **Antigen Processing Studies:** Used to investigate the cellular machinery involved in generating MHC class I epitopes, including the role of the proteasome and other cytosolic proteases like tripeptidyl peptidase II (TPPII).<sup>[6]</sup>

- T-Cell Receptor (TCR) Analysis: Employed in the form of MHC tetramers (H2-K<sup>d</sup>/LLO 91-99) to enumerate, phenotype, and isolate **LLO (91-99)**-specific CD8+ T-cells directly from ex vivo samples via flow cytometry.[7][8]
- Vaccine Development: Incorporated into various vaccine modalities, including nanoparticle-based vaccines and live attenuated vector systems, to elicit protective CD8+ T-cell immunity against *Listeria* and other pathogens or cancers.[9][10]
- Immunotherapy Research: Used to evaluate the effectiveness of immunotherapies by monitoring the specific T-cell response to a defined, model antigen.[10]

## Quantitative Data Summary

The following tables summarize common quantitative parameters for the use of **LLO (91-99)** peptide in various immunological assays as cited in the literature.

Table 1: Peptide Concentrations for In Vitro Assays

| Parameter          | Concentration             | Assay Type                  | Cell Type              | Reference(s) |
|--------------------|---------------------------|-----------------------------|------------------------|--------------|
| APC Pulsing        | 10 <sup>-6</sup> M (1 μM) | ELISPOT                     | P815 mastocytoma cells | [1]          |
| T-Cell Stimulation | 50 μg/mL                  | ELISPOT                     | P815 cells             | [7]          |
| T-Cell Stimulation | 10 <sup>-10</sup> M       | CD8 T-cell line propagation | P815/B7 cells          | [11]         |
| CTL Sensitization  | < 10 <sup>-11</sup> M     | Cytotoxicity Assay          | P815 target cells      | [3]          |
| DC Pulsing         | 5 μM                      | In vivo protection study    | Dendritic Cells (DCs)  | [4]          |

Table 2: Cell Numbers for T-Cell Assays

| Parameter                | Cell Count          | Assay Type                            | Details                                     | Reference(s)         |
|--------------------------|---------------------|---------------------------------------|---|----------------------|
| T-Cells / Well           | 1 x 10 <sup>5</sup> | ELISPOT                               | LLO (91-99)<br>specific T-cells             | <a href="#">[7]</a>  |
| T-Cells / Well           | 5 x 10 <sup>4</sup> | T-cell Hybridoma<br>Activation        | LLO(91–99)-<br>specific<br>hybridoma        | <a href="#">[12]</a> |
| APCs / Well              | 1 x 10 <sup>5</sup> | ELISPOT                               | Irradiated P815<br>cells                    | <a href="#">[7]</a>  |
| APCs / Well              | 5 x 10 <sup>4</sup> | T-cell Hybridoma<br>Activation        | Bone Marrow-<br>Derived DCs                 | <a href="#">[12]</a> |
| Effector:Target<br>Ratio | 20:1                | Cytotoxicity<br>Assay                 | B9 CTL<br>clone:P815<br>targets             | <a href="#">[3]</a>  |
| Splenocytes /<br>Well    | 1 x 10 <sup>6</sup> | Intracellular<br>Cytokine<br>Staining | Pooled<br>splenocytes from<br>infected mice | <a href="#">[5]</a>  |

## Key Experimental Protocols

### Protocol 1: Pulsing Antigen-Presenting Cells (APCs) with LLO (91-99)

This protocol describes the loading of synthetic **LLO (91-99)** peptide onto the surface of MHC class I molecules on APCs for use in T-cell stimulation assays.

Materials:

- **LLO (91-99)** peptide (GYKDGNEYI)
- APCs (e.g., P815 mastocytoma cells, bone marrow-derived dendritic cells, or splenocytes)
- Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin.

- Sterile PBS
- Centrifuge

Procedure:

- Prepare a stock solution of **LLO (91-99)** peptide in sterile water or DMSO. A common stock concentration is 1 mg/mL. Further dilute in cRPMI or PBS to a working concentration.
- Harvest APCs and wash them twice with sterile PBS or serum-free RPMI-1640.
- Resuspend the cells in cRPMI at a concentration of  $1-2 \times 10^6$  cells/mL.
- Add the **LLO (91-99)** peptide to the cell suspension at a final concentration typically ranging from  $10^{-11}$  M to  $10^{-6}$  M.<sup>[1][3]</sup> The optimal concentration should be determined by titration.
- Incubate the cells for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for peptide binding to MHC class I molecules.
- (Optional but recommended for some applications) Wash the cells three times with cRPMI to remove any unbound peptide.
- Resuspend the peptide-pulsed APCs in fresh cRPMI and count them. The cells are now ready to be used as stimulators or targets in T-cell assays.

## Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay

This protocol is for the detection and quantification of **LLO (91-99)**-specific, IFN- $\gamma$ -secreting CD8+ T-cells.

Materials:

- 96-well ELISPOT plates (PVDF or nitrocellulose-lined)
- Anti-mouse IFN- $\gamma$  capture antibody
- Biotinylated anti-mouse IFN- $\gamma$  detection antibody

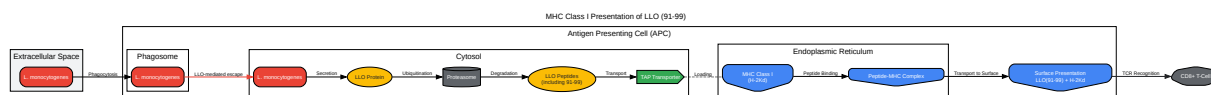
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Peptide-pulsed APCs (from Protocol 1)
- Effector cells (e.g., splenocytes from immunized mice)
- Blocking buffer (e.g., cRPMI or PBS + 1% BSA)

#### Procedure:

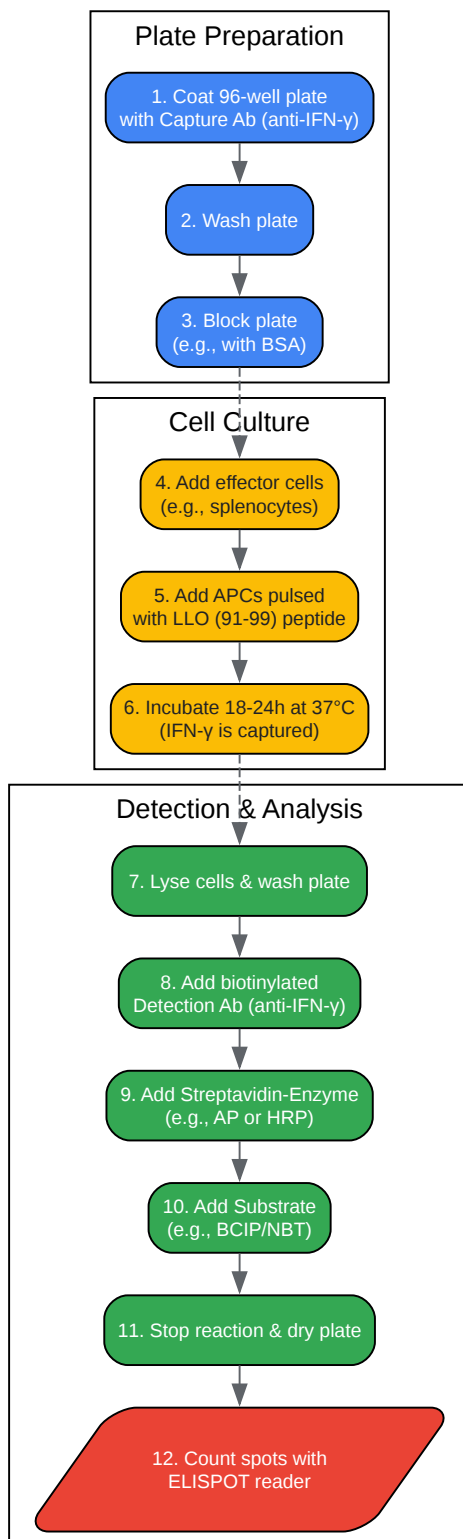
- Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN- $\gamma$  capture antibody overnight at 4°C.
- Washing & Blocking: The next day, wash the plates three times with sterile PBS to remove unbound antibody. Block the wells with 200  $\mu$ L of blocking buffer for 2 hours at room temperature.
- Cell Plating: Wash the plate again three times with sterile PBS. Add effector cells (e.g., 2-5 x 10<sup>5</sup> splenocytes) and peptide-pulsed APCs (e.g., 1 x 10<sup>5</sup> P815 cells) to each well.[\[1\]](#)[\[7\]](#)
  - Positive Control: Effector cells + mitogen (e.g., Concanavalin A).
  - Negative Control: Effector cells + unpulsed APCs.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection: Lyse the cells and wash the plate extensively with PBS, followed by PBS-Tween 20 (0.05%). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate thoroughly. Add the appropriate substrate and monitor for spot development. Stop the reaction by washing with distilled water.

- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The spots represent individual IFN- $\gamma$ -secreting cells.

## Visualizations

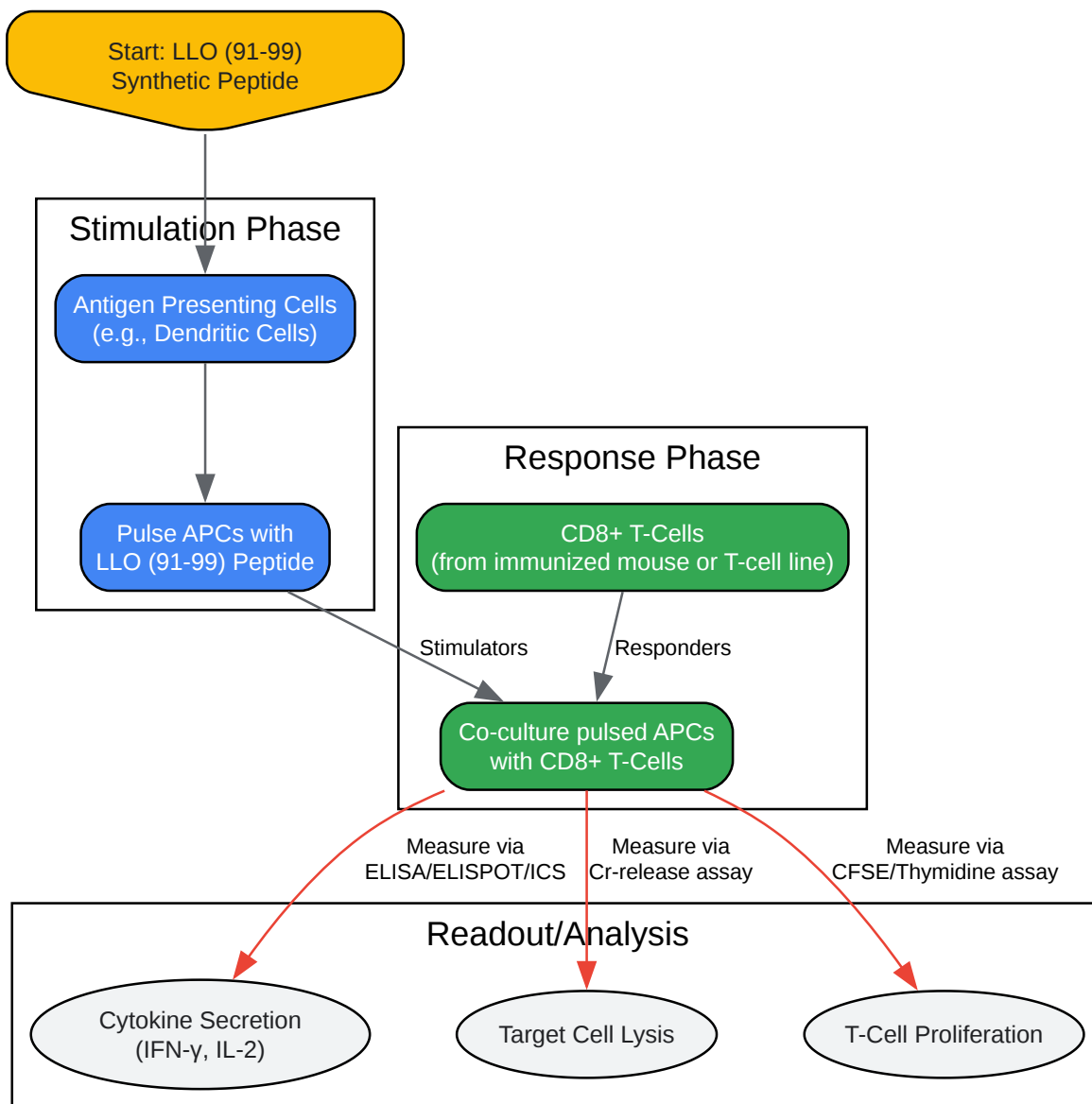


## Experimental Workflow for ELISPOT Assay





## Logical Flow for Studying T-Cell Response with LLO (91-99)

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)